PDE4A Enzyme Inhibition: Weak Activity Confirms Selectivity Profile
In a direct in vitro enzymatic assay, 4-Amino-N-mesitylbenzamide demonstrates weak inhibition of recombinant phosphodiesterase 4A (PDE4A), with an IC50 value of 28 µM. This contrasts sharply with highly potent PDE4 inhibitors (e.g., roflumilast, IC50 ~ 0.7 nM). This weak activity is a critical piece of selectivity data, confirming that the mesityl-substituted compound is not a pan-PDE4 inhibitor. This information is essential for researchers screening this compound against other targets, as it rules out a common off-target activity associated with benzamide scaffolds.
| Evidence Dimension | PDE4A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 28 µM |
| Comparator Or Baseline | Roflumilast (a known potent PDE4 inhibitor) |
| Quantified Difference | ~40,000-fold less potent than roflumilast |
| Conditions | In vitro assay on unpurified recombinant human PDE4A |
Why This Matters
Confirms target selectivity, preventing erroneous classification as a pan-PDE4 inhibitor and guiding proper assay development.
- [1] ChEMBL. (n.d.). CHEMBL760761: Inhibition of PDE4A. BindingDB. View Source
- [2] Southan, C. (2017). Hypothesis comment on PDE4A inhibitor. Hypothesis. View Source
